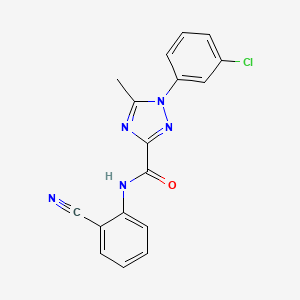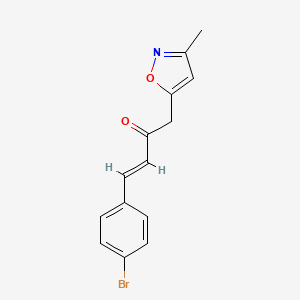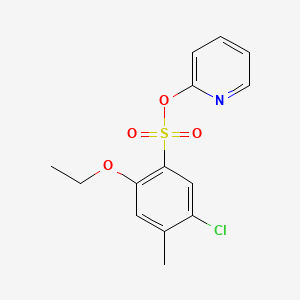![molecular formula C15H18N4S B13369627 5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13369627.png)
5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a heterocyclic compound that belongs to the triazinoindole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves the condensation of substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and catalysts to facilitate the formation of the triazinoindole ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazinoindole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole scaffold .
Scientific Research Applications
5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with molecular targets and pathways within cells. For instance, it can act as an iron chelator, binding to ferrous ions and disrupting cellular iron homeostasis . This leads to the inhibition of cell proliferation and induction of apoptosis, particularly in cancer cells. The compound may also interfere with DNA/RNA synthesis and repair, further contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar structure but lacks the butyl group, which may affect its biological activity and solubility.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiol: Contains a tert-butyl group instead of a butyl group, potentially enhancing its biological activity due to increased lipophilicity.
Indolo[2,3-b]quinoxalines: Another class of heterocyclic compounds with similar biological activities, including anticancer and antimicrobial properties.
Uniqueness
The uniqueness of 5-butyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol lies in its specific substitution pattern, which can influence its biological activity, solubility, and overall chemical properties. The presence of both butyl and ethyl groups may enhance its interaction with biological targets and improve its pharmacokinetic profile .
Properties
Molecular Formula |
C15H18N4S |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
5-butyl-8-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C15H18N4S/c1-3-5-8-19-12-7-6-10(4-2)9-11(12)13-14(19)16-15(20)18-17-13/h6-7,9H,3-5,8H2,1-2H3,(H,16,18,20) |
InChI Key |
PIBZUMHBKVCCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)CC)C3=NNC(=S)N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 1-[3-(4-methylphenyl)-5-isoxazolyl]-9H-beta-carboline-3-carboxylate](/img/structure/B13369545.png)
![5-benzyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369564.png)

![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13369572.png)


![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide](/img/structure/B13369592.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369595.png)
![N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide](/img/structure/B13369596.png)
![4-[3-(2-chloro-1-methyl-1H-indol-3-yl)-3-oxo-1-propenyl]benzonitrile](/img/structure/B13369597.png)
![2-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13369602.png)
![5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13369605.png)
![methyl 3-({[5-ethyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B13369610.png)

